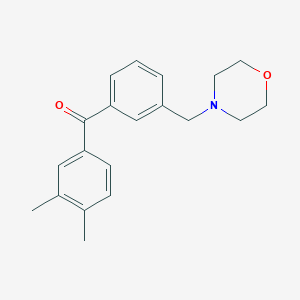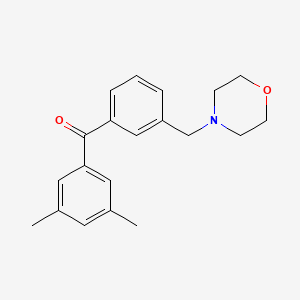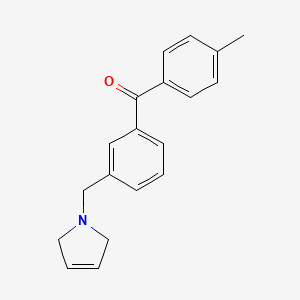
4'-Methyl-3-(3-pyrrolinomethyl) benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-Methyl-3-(3-pyrrolinomethyl) benzophenone, also known as MBP, is a synthetic compound that has been used in a variety of scientific research applications. MBP has a wide range of biochemical and physiological effects, and is widely used in laboratory experiments. MBP is a synthetic aromatic compound that has been used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and is widely used in laboratory experiments.
Applications De Recherche Scientifique
UV Filters and Sunscreen Components
Benzophenone derivatives like 4'-Methyl-3-(3-pyrrolinomethyl) benzophenone are commonly used as UV filters in skincare products and sunscreens. Their properties, such as lipophilicity and photostability, make them suitable for protecting skin against UVA and UVB radiation. However, the environmental presence and potential health impacts of these compounds, particularly their endocrine-disrupting capacity and effects on aquatic ecosystems, have been the subject of research (Kim & Choi, 2014).
Endocrine Disruption and Reproductive Toxicity
Studies have explored the reproductive toxicity of benzophenone derivatives, like BP-3, a compound structurally related to 4'-Methyl-3-(3-pyrrolinomethyl) benzophenone. In animal studies, exposure to BP-3 was associated with adverse effects on reproduction, such as a decrease in sperm density and a prolonged estrous cycle in females. These effects are believed to stem from the compound's ability to disrupt the balance of estrogen and testosterone (Ghazipura et al., 2017).
Antioxidant Properties and Potential Therapeutic Applications
Chromones and benzophenone derivatives have been identified for their antioxidant properties. These compounds are thought to neutralize active oxygen species and disrupt free radical processes, potentially preventing cell impairment and various diseases. The structure of chromones is closely related to benzophenones, suggesting that derivatives of 4'-Methyl-3-(3-pyrrolinomethyl) benzophenone might also exhibit significant antioxidant activity (Yadav et al., 2014).
Potential in Drug Development
Polyisoprenylated benzophenones, structurally similar to 4'-Methyl-3-(3-pyrrolinomethyl) benzophenone, have shown a range of biological activities, including cytotoxic, antimicrobial, antioxidant, and anti-inflammatory effects. These properties highlight their potential as lead compounds in drug development, especially for targeting cancer cells and understanding the mechanisms involved in cell cycle arrest and gene transcription in cancer cells (Acuña et al., 2009).
Flavoring Substance in Food
Benzophenone has been evaluated for its safety when used as a flavoring substance in food products. The conservative approach to derive a tolerable daily intake for benzophenone considers its weak endocrine activities and the non-neoplastic effects observed in chronic toxicity studies, concluding that there is no safety concern under the current conditions of use as a flavoring substance (Silano et al., 2017).
Propriétés
IUPAC Name |
[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c1-15-7-9-17(10-8-15)19(21)18-6-4-5-16(13-18)14-20-11-2-3-12-20/h2-10,13H,11-12,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYRFVRPZUYSGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CC=CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643466 |
Source


|
| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methyl-3-(3-pyrrolinomethyl) benzophenone | |
CAS RN |
898789-63-4 |
Source


|
| Record name | Methanone, [3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](4-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(5-{[(3-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359574.png)

![Methyl 4-{[5-(anilinocarbonyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate](/img/structure/B1359580.png)
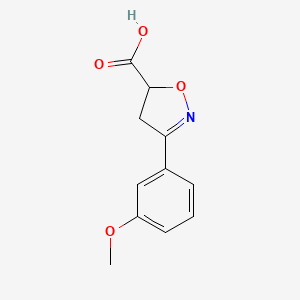
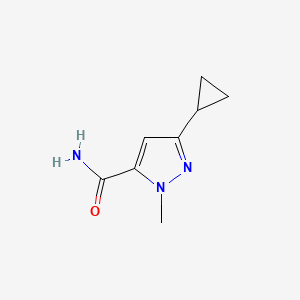
![2-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B1359585.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid](/img/structure/B1359587.png)


